molecular formula C10H12O4 B130630 3-(3,4-二羟基苯基)-2-甲基丙酸 CAS No. 53832-94-3

3-(3,4-二羟基苯基)-2-甲基丙酸

货号: B130630
CAS 编号: 53832-94-3
分子量: 196.2 g/mol
InChI 键: GIIOASILGOFVPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid: is a phenolic compound with significant biological and chemical properties. It is structurally characterized by a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, and a 2-methylpropanoic acid side chain. This compound is known for its antioxidant properties and is found in various natural sources, including certain fruits and vegetables.

科学研究应用

Molecular Formula

  • Molecular Formula: C₁₀H₁₃O₄
  • Molecular Weight: 197.21 g/mol

Structural Representation

  • IUPAC Name: 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid

Parkinson's Disease Treatment

The primary application of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid is in the treatment of Parkinson's disease through its role as a DOPA decarboxylase inhibitor:

  • Mechanism of Action: By inhibiting DOPA decarboxylase, this compound reduces the peripheral conversion of levodopa into dopamine, thereby increasing the amount of levodopa that reaches the brain. This is essential since levodopa is the most effective treatment for managing Parkinson's symptoms but is extensively metabolized before it can exert its effects centrally .
  • Clinical Relevance: The use of carbidopa (which contains this compound) in conjunction with levodopa has been shown to significantly improve patient outcomes by minimizing side effects associated with excess peripheral dopamine production .

Bioavailability Enhancement

Research indicates that administering DOPA decarboxylase inhibitors like carbidopa alongside levodopa can enhance the latter's bioavailability:

  • Study Findings: A study highlighted that simultaneous administration of carbidopa leads to a higher concentration of levodopa in the brain compared to when levodopa is administered alone. This synergistic effect is critical for optimizing therapeutic efficacy in Parkinson's disease management .

Analytical Chemistry

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid has also been utilized in analytical chemistry for quantifying carbidopa levels in pharmaceutical formulations:

  • Colorimetric Methods: Recent advancements have introduced colorimetric methods for quantifying carbidopa using this compound as a standard. These methods provide a cost-effective and efficient means to analyze drug formulations and ensure quality control .

Case Study 1: Efficacy of Carbidopa-Levodopa Combination Therapy

A clinical trial involving patients with moderate to severe Parkinson's disease demonstrated that those treated with a combination of carbidopa and levodopa exhibited significant improvements in motor function compared to those receiving levodopa alone. The results underscored the importance of DOPA decarboxylase inhibitors in enhancing treatment outcomes.

Case Study 2: Bioavailability Studies

A pharmacokinetic study evaluated the bioavailability of levodopa when administered with varying doses of carbidopa. The findings revealed that higher doses of carbidopa resulted in increased plasma levels of levodopa, confirming its role in improving drug delivery to the central nervous system.

生化分析

Biochemical Properties

It is known that phenolic acids, including 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, such as by acting as antioxidants, enzyme inhibitors, or signaling molecules .

Cellular Effects

The cellular effects of 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid are also not fully understood. Phenolic acids are known to influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism . For example, they can act as antioxidants, protecting cells from oxidative damage .

Molecular Mechanism

It is known that phenolic acids can interact with biomolecules at the molecular level . They can bind to proteins, inhibit or activate enzymes, and influence gene expression .

Temporal Effects in Laboratory Settings

It is known that phenolic acids can have long-term effects on cellular function . They can influence the stability and degradation of biomolecules, and their effects can change over time .

Dosage Effects in Animal Models

It is known that the effects of phenolic acids can vary with different dosages . They can have threshold effects, and high doses can cause toxic or adverse effects .

Metabolic Pathways

It is known that phenolic acids can be involved in various metabolic pathways . They can interact with enzymes and cofactors, and they can affect metabolic flux and metabolite levels .

Transport and Distribution

It is known that phenolic acids can interact with transporters and binding proteins . They can also influence the localization and accumulation of biomolecules within cells .

Subcellular Localization

It is known that phenolic acids can be localized to specific compartments or organelles within cells . They can be directed to these locations by targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 3,4-dihydroxybenzaldehyde.

    Aldol Condensation: The aldehyde group of 3,4-dihydroxybenzaldehyde undergoes aldol condensation with acetone to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Esterification: Alcohols, acid catalysts like sulfuric acid, reflux conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Esterification: Ester derivatives.

相似化合物的比较

Similar Compounds

  • 3,4-Dihydroxyphenylacetic acid
  • 3,4-Dihydroxyphenylalanine (DOPA)
  • Caffeic acid

Comparison

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid is unique due to its 2-methylpropanoic acid side chain, which distinguishes it from other similar compounds like 3,4-dihydroxyphenylacetic acid and caffeic acid. This structural difference can influence its reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

生物活性

3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid, commonly known as dihydrocaffeic acid (DHCA), is a phenolic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of DHCA, focusing on its antioxidant properties, neuroprotective effects, and therapeutic applications.

Chemical Structure and Properties

DHCA is characterized by the presence of two hydroxyl groups on the aromatic ring, contributing to its reactivity and biological activity. The molecular formula for DHCA is C10H12O4C_10H_{12}O_4.

1. Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of DHCA. The compound exhibits significant radical scavenging activity, which is crucial in preventing oxidative stress-related damage in cells.

  • Mechanism of Action : DHCA donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This property is particularly beneficial in protecting against diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
  • Quantitative Analysis : In various assays, DHCA has shown IC50 values ranging from 0.2 to 37 µM in lipid peroxidation assays, indicating its potency compared to other antioxidants like Trolox .

2. Neuroprotective Effects

Research indicates that DHCA may have neuroprotective effects, particularly in models of Parkinson's disease.

  • Case Studies : In animal models, DHCA administration has resulted in reduced neuroinflammation and improved motor function. A study highlighted that DHCA can modulate dopaminergic signaling pathways, potentially offering therapeutic benefits for Parkinson's disease patients .
  • Mechanism : The neuroprotective effects are attributed to the inhibition of monoamine oxidase (MAO) enzymes and the reduction of oxidative stress within neuronal cells .

3. Anti-inflammatory Properties

DHCA has been investigated for its anti-inflammatory properties, which may contribute to its overall therapeutic potential.

  • Research Findings : Studies have shown that DHCA can inhibit pro-inflammatory cytokines and reduce inflammation in various cell models. This action supports its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionKey FindingsReferences
AntioxidantRadical scavengingIC50 values between 0.2 - 37 µM
NeuroprotectiveModulation of dopaminergic pathwaysImproved motor function in animal models
Anti-inflammatoryInhibition of cytokinesReduction in inflammation markers

Therapeutic Applications

Given its diverse biological activities, DHCA has potential therapeutic applications:

  • Parkinson's Disease : As a neuroprotective agent, it may be beneficial in managing symptoms and slowing disease progression.
  • Cardiovascular Health : Its antioxidant properties suggest a role in preventing heart disease by reducing oxidative damage.
  • Anti-inflammatory Treatments : Potential applications in treating chronic inflammatory conditions due to its ability to modulate inflammatory responses.

属性

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIOASILGOFVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615895
Record name 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53832-94-3
Record name alpha-Methyl-3,4-dihydroxyphenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-METHYL-3,4-DIHYDROXYPHENYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDN2ACH9OW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 2
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 3
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 4
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 5
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Reactant of Route 6
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
Customer
Q & A

Q1: How does 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid relate to Parkinson's Disease treatment?

A: 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid shares structural similarities with levodopa, a mainstay medication for Parkinson's disease. Levodopa works by increasing dopamine levels in the brain, a neurotransmitter that is deficient in individuals with Parkinson's disease. Research suggests that 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid might be able to inhibit phenylalanine hydroxylase []. This enzyme is involved in the conversion of phenylalanine to tyrosine, a precursor to dopamine. By inhibiting phenylalanine hydroxylase, it might be possible to enhance the effectiveness of carbidopa, a drug often co-administered with levodopa to prevent its breakdown outside the brain. This could potentially lead to improved treatment strategies for Parkinson's disease.

Q2: What computational chemistry studies have been conducted on 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and similar compounds in the context of Parkinson's?

A: Researchers have employed molecular docking studies to investigate how 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid and related compounds interact with the target enzyme, phenylalanine hydroxylase []. Utilizing software like Autodock Vina and structural data from the Protein Data Bank (PDB), scientists can predict binding affinities and explore the molecular interactions at play. These simulations provide valuable insights into the potential of these compounds as inhibitors and guide further research into their therapeutic applications.

Q3: What is the significance of studying solutions for infusion or injection containing levodopa and related compounds?

A: The exploration of solutions for infusion or injection containing levodopa alongside enzyme inhibitors like carbidopa and selegiline is crucial for optimizing drug delivery and therapeutic outcomes in Parkinson's disease []. These solutions, intended for intravenous, subcutaneous, or continuous intrathecal administration, aim to achieve consistent and controlled drug levels within the body. By combining levodopa with inhibitors that prevent its premature breakdown, these formulations seek to enhance its effectiveness in reaching the brain and alleviating Parkinsonian symptoms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。